molecular formula C7H12O3 B12933544 2-Hydroxypropyl but-3-enoate

2-Hydroxypropyl but-3-enoate

Cat. No.: B12933544
M. Wt: 144.17 g/mol
InChI Key: PVORDHFTDXHMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxypropyl but-3-enoate is an organic compound with the molecular formula C7H12O3. It contains a hydroxyl group and an ester functional group, making it a versatile molecule in organic synthesis. The compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxypropyl but-3-enoate can be synthesized through several methods. One common approach involves the esterification of 3-butenoic acid with 2-hydroxypropanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. Flow microreactors have been employed to facilitate the direct introduction of the ester group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl but-3-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: The major product is 2-oxopropyl but-3-enoate.

    Reduction: The major product is 2-hydroxypropyl butanol.

    Substitution: The products vary depending on the nucleophile used, such as amides or ethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxypropyl but-3-enoate involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the ester group can undergo hydrolysis and other reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxypropyl but-3-enoate is unique due to its combination of a hydroxyl group and an ester group, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and in various industrial applications.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-hydroxypropyl but-3-enoate

InChI

InChI=1S/C7H12O3/c1-3-4-7(9)10-5-6(2)8/h3,6,8H,1,4-5H2,2H3

InChI Key

PVORDHFTDXHMHW-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)CC=C)O

Origin of Product

United States

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